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Abstract

Ravidasvir hydrochloride (formerly PPI-668) is a potent, second-generation, pan-genotypic
direct-acting antiviral (DAA) that targets the Hepatitis C Virus (HCV) nonstructural protein 5A
(NS5A).[1][2][3][4] Developed by Presidio Pharmaceuticals in collaboration with organizations
like the Drugs for Neglected Diseases initiative (DNDi) and Pharco Pharmaceuticals, it has
emerged as a critical component of affordable, all-oral combination therapies for chronic HCV
infection.[1][3][4][5] This document provides a comprehensive technical overview of the
discovery, mechanism of action, and the preclinical and clinical development journey of
ravidasvir, including detailed experimental protocols and key data presented for scientific
evaluation.

Discovery and Medicinal Chemistry

The discovery of ravidasvir stemmed from a medicinal chemistry effort focused on a series of
functionalized benzimidazole-naphthylene-imidazole derivatives designed as HCV NSH5A
inhibitors.[6] This work, led by Presidio Pharmaceuticals, aimed to develop a potent, pan-
genotypic agent with a high barrier to resistance and a favorable pharmacokinetic profile
suitable for once-daily oral dosing.[2][7]
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Chemical Synthesis

The synthesis of ravidasvir is a multi-step process involving the convergent assembly of key
fragments. A common synthetic route involves:

o Preparation of the Benzimidazole-Naphthalene Core: A Miyaura borylation of a brominated
naphthalene-imidazole intermediate is performed to create a boronic ester.[8] This is
followed by a Suzuki coupling reaction with a protected bromo-benzimidazole fragment to
form the core structure.[4][8]

» Deprotection: The protecting groups (typically Boc groups) on the core structure are removed
using acidic conditions.[8]

o Acylation: The deprotected core is then subjected to a bis-acylation reaction with N-Moc-L-
valine using a coupling agent like EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide
hydrochloride).[8][9]

» Salt Formation: The resulting ravidasvir freebase is treated with hydrochloric acid (HCI) and
crystallized from a solvent system (e.g., ethanol and n-butyl acetate) to yield the stable
ravidasvir hydrochloride salt.[8][9]

Various patents outline alternative synthetic pathways and the preparation of key intermediates,
optimizing yield and suitability for industrial-scale production.[10][11]

Mechanism of Action

Ravidasvir exerts its antiviral effect by specifically targeting and inhibiting the HCV NS5A
protein.[1][4][12] NS5Ais a large, hydrophilic phosphoprotein with no known enzymatic function
but is essential for the HCV life cycle, playing critical roles in both viral RNA replication and
virion assembly.[2][13][14] By binding to NS5A, ravidasvir disrupts the formation of the viral
replication complex and interferes with the assembly of new virus particles, thus potently
halting the propagation of the virus.[2][14]
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Caption: Mechanism of action of ravidasvir targeting HCV NS5A.

Preclinical Development
In Vitro Antiviral Activity

Ravidasvir's potency was established using cell-based HCV replicon assays. These assays

confirmed its pan-genotypic activity, with highly potent inhibition observed across major HCV

genotypes.
HCV Genotype ECso (nM) Reference
Genotype la 0.12 [15]
Genotype 1b 0.01 [15]
Genotype 3a 1.14 [15]
Genotypes 1-6 0.04-1.14 [2][14]

Table 1: In Vitro Potency of
Ravidasvir Against HCV
Genotypes.
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Studies also showed that ravidasvir remains active against HCV variants with resistance
mutations to other classes of direct-acting antivirals.[1][3] Conversely, variants with reduced
susceptibility to ravidasvir were found to be fully susceptible to other DAA classes, highlighting
its potential utility in combination therapy.[1][3]

Animal Models and Pharmacokinetics

While specific preclinical animal studies for ravidasvir are not extensively detailed in the public
literature, the development of such HCV inhibitors relies on established animal models. The
chimpanzee was historically the primary model for HCV infection but its use is now highly
restricted due to ethical and cost concerns.[16][17][18] Modern preclinical HCV research
heavily utilizes small animal models, particularly immunodeficient mice (e.g., uPA-SCID) whose
livers are engrafted with human hepatocytes, creating "humanized" chimeric mice that can be
productively infected with HCV.[17][19][20] These models are crucial for evaluating the in vivo
efficacy and pharmacokinetics of novel anti-HCV therapies.[17]

Pharmacokinetic studies in rats indicated that ravidasvir hydrochloride has favorable
characteristics for further development.[15] In early human studies, ravidasvir demonstrated
rapid, dose-proportional absorption, with plasma concentrations far exceeding the ECo0 values
for all HCV genotypes, supporting a once-daily dosing regimen.[4] The primary route of
elimination is biliary excretion, with negligible renal excretion.[14][21]

Clinical Development

Ravidasvir has been evaluated in multiple clinical trials, primarily in combination with other
DAAs like sofosbuvir, to form an all-oral, interferon-free regimen.

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/28707600/
https://www.eurekaselect.com/154190/article
https://pubmed.ncbi.nlm.nih.gov/28707600/
https://www.eurekaselect.com/154190/article
https://www.mdpi.com/1422-0067/21/11/3869
https://www.ncbi.nlm.nih.gov/books/NBK1627/
https://viralhepatitisjournal.org/pdf/4579f64c-4920-4921-8bc7-483b90d5a3b7/articles/vhd.44366/65-71.pdf
https://www.ncbi.nlm.nih.gov/books/NBK1627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5960670/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2013.00212/full
https://www.ncbi.nlm.nih.gov/books/NBK1627/
https://www.benchchem.com/product/b610419?utm_src=pdf-body
https://www.medchemexpress.com/ravidasvir-hydrochloride.html
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78x4zcb
https://www.ascletis.com/data/upload/ueditor/20201204/5fc9f92cbbb76.pdf
https://journals.asm.org/doi/10.1128/aac.00008-24
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Preclinical Phase

Target Identification
(NS5A)

l

Lead Optimization
(SAR Studies)

l

In Vitro Assays
(Replicon EC50)

l

In Vivo Animal Models
(PK/PD, Safety)

Clinical Phase

Phase |
(Safety & PK in Healthy Volunteers)

Phase lI
(Dose-Ranging & Efficacy)

Phase Il/11l (STORM-C-1)
(Pivotal Efficacy & Safety)

- Regulatory & Post-Marketé

Regulatory Approval
(e.g., Malaysia NPRA)

WHO EML Listing

Click to download full resolution via product page

Caption: The development workflow of ravidasvir hydrochloride.
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Phase | Studies

Initial Phase | trials in healthy volunteers evaluated single oral doses (100, 200, and 300 mg)
and multiple daily doses of ravidasvir.[22][23] The results showed that ravidasvir exposure
increased in a dose-proportional manner with no evidence of accumulation after multiple
doses.[22][23] The drug was well-tolerated.[22][23] Subsequent studies in treatment-naive
patients with HCV genotype 1 infection confirmed rapid and significant reductions in HCV RNA
levels after just three days of monotherapy.[4]

Phase Ill/lll Studies (STORM-C-1 Trial)

The pivotal STORM-C-1 trial was a two-stage, open-label, single-arm Phase II/Ill study
conducted in Malaysia and Thailand.[5][24][25][26] It was designed to assess the efficacy and
safety of ravidasvir in combination with sofosbuvir in a diverse, real-world population.[24]
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Key Efficacy
Trial Name Design Population Intervention Outcome
(SVR12)
603 adults with ) )
_ Ravidasvir (200
chronic HCV (all )
mg) + Sofosbuvir  Overall: 96.8% -
genotypes). (400 mg) dail 97%[5][24][26]
mg) dai (]
Phase II/111, two- with/without J Y i
for 12 weeks [28] With
STORM-C-1 stage, open- compensated ) ) ] )
_ _ _ (non-cirrhotic) or  Cirrhosis: 96%
label, single-arm cirrhosis,
] ] 24 weeks [24] Genotype 3:
including HIV co- ] )
] ] (cirrhotic).[21] 97%[24]
infected patients. 7]
[51[21][24]
Ravidasvir (200
38 treatment- mg) +
naive, non- Danoprevir/ritona
Phase Il, open- ) ) ) Overall: 100%
EVEREST ) cirrhotic HCV vir
label, single-arm [29]
genotype 1 (100mg/100mg)
patients.[29] + Ribavirin for 12
weeks.[29]
) 424 treatment- ) )
Randomized, Ravidasvir + ] ) )
] naive, non- o High virologic
) double-blind, ) ) Danoprevir/ritona
China Phase 2/3 cirrhotic HCV ) o response rate
placebo- vir + Ribavirin for ]
genotype 1 achieved.[14]
controlled 12 weeks.

patients.[30]

Table 2:
Summary of Key
Clinical Trials for
Ravidasvir-
Based

Regimens.

The STORM-C-1 trial demonstrated excellent efficacy and safety, even in traditionally difficult-

to-treat populations such as those with genotype 3 infection, compensated cirrhosis, and
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HIV/HCV co-infection.[24][28][31] The combination was well-tolerated with no unexpected
safety signals.[24][25][28]

Pharmacokinetics in Patient Populations

A population pharmacokinetics substudy within STORM-C-1, involving 594 participants,
analyzed ravidasvir's behavior.[21][27] The data were best described by a two-compartment
model with first-order elimination.[21] While some covariates like concomitant antiretroviral
therapy (ART) and sex had a statistically significant impact on ravidasvir clearance, the effect
on overall drug exposure was not deemed clinically relevant, as evidenced by the consistently
high efficacy rates across all subgroups.[21][27]

Experimental Protocols
In Vitro HCV Replicon Assay

The primary method for determining the in vitro potency of NS5A inhibitors like ravidasvir is the
cell-based HCV replicon assay.

o Objective: To measure a compound's ability to inhibit HCV RNA replication in a cellular
environment.

o Methodology:

o Cell Lines: Human hepatoma cell lines (e.g., Huh-7) are engineered to stably harbor
subgenomic HCV replicons. These replicons are RNA molecules that can replicate
autonomously within the cell but do not produce infectious virus particles. They often
contain a reporter gene, such as luciferase.[13][32]

o Dual-Assay Format: To ensure specificity, a dual-replicon system is often used. This
involves a mixture of cells containing HCV replicons and cells with replicons from a related
but distinct virus, like Bovine Viral Diarrhea Virus (BVDV). This allows for simultaneous
assessment of anti-HCV activity, anti-BVDV activity, and general cytotoxicity in a single
well.[13][32]

o Compound Treatment: Cells are seeded in microtiter plates and treated with serial
dilutions of the test compound (e.g., ravidasvir).

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33865507/
https://dndi.org/wp-content/uploads/2022/03/TanSS-Efficacy-Safety-Ravidasvir-Sofosbuvir-HepatitisC-StormC1-FinalResults-CROI2022.pdf
https://www.hepcoalition.org/en/learn/treatment/article/safety-and-efficacy-of-ravidasvir-plus-sofosbuvir-in-hepatitis-c
https://pubmed.ncbi.nlm.nih.gov/33865507/
https://cdn.who.int/media/docs/default-source/essential-medicines/2023-eml-expert-committee/expert-reviews/a36_ravidasvir_rev1.pdf?sfvrsn=ab8b755b_1
https://dndi.org/wp-content/uploads/2022/03/TanSS-Efficacy-Safety-Ravidasvir-Sofosbuvir-HepatitisC-StormC1-FinalResults-CROI2022.pdf
https://journals.asm.org/doi/10.1128/aac.00008-24
https://dndi.org/scientific-articles/2024/population-pharmacokinetics-ravidasvir-in-adults-with-chronic-hcv-and-impact-antiretroviral-treatment/
https://journals.asm.org/doi/10.1128/aac.00008-24
https://journals.asm.org/doi/10.1128/aac.00008-24
https://dndi.org/scientific-articles/2024/population-pharmacokinetics-ravidasvir-in-adults-with-chronic-hcv-and-impact-antiretroviral-treatment/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2798423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7094952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2798423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7094952/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow for viral

replication.

o Readout: The level of replicon RNA replication is quantified. If a luciferase reporter is used,
a substrate is added, and the resulting luminescence is measured. The signal is inversely
proportional to the inhibitory activity of the compound.

o Data Analysis: The 50% effective concentration (ECso) is calculated by plotting the
reduction in reporter signal against the compound concentration. Cytotoxicity (CCso) is
determined in parallel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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